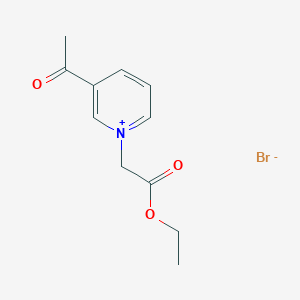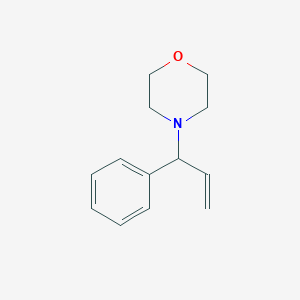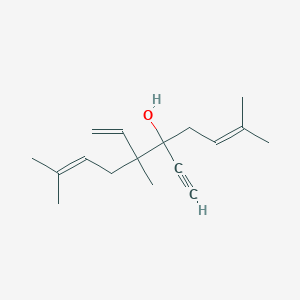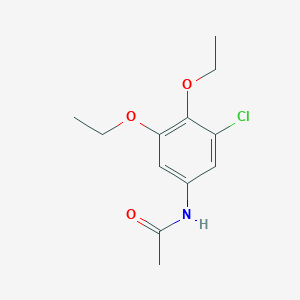![molecular formula C27H26ClFO4 B14353788 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate CAS No. 91041-57-5](/img/structure/B14353788.png)
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate is an organic compound with a complex structure that includes fluorine, chlorine, and heptylbenzoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate typically involves multiple steps, including the preparation of intermediate compounds. One common approach is to start with 4-fluorophenyl and 2-chlorobenzoic acid derivatives, followed by esterification and subsequent reactions to introduce the heptylbenzoyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with altered functional groups.
Applications De Recherche Scientifique
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing, with the compound being investigated for its pharmacological properties.
Industry: It is used in the development of new materials, coatings, and other industrial applications where its chemical properties are advantageous.
Mécanisme D'action
The mechanism of action of 4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-fluorophenol: A simpler compound with similar functional groups but lacking the heptylbenzoyl moiety.
2-Chloro-4-fluoroacetophenone: Another related compound with a different substitution pattern and functional groups.
Uniqueness
4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it particularly valuable in research and industrial applications where specific chemical properties are required.
Propriétés
Numéro CAS |
91041-57-5 |
|---|---|
Formule moléculaire |
C27H26ClFO4 |
Poids moléculaire |
468.9 g/mol |
Nom IUPAC |
(4-fluorophenyl) 2-chloro-4-(4-heptylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C27H26ClFO4/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)26(30)33-23-16-17-24(25(28)18-23)27(31)32-22-14-12-21(29)13-15-22/h8-18H,2-7H2,1H3 |
Clé InChI |
HEMVFNUTOREMRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



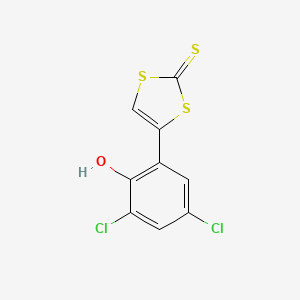
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
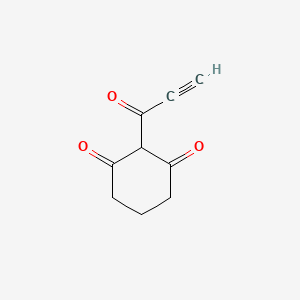

![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
